CC1(C)Occoc1CN=[N+]=[N-]
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Overview
Description
CC1(C)Occoc1CN=[N+]=[N-], also known as 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, is a chemical compound that is commonly used in scientific research. It is a chelator that is used to bind metal ions, particularly calcium, and is often used to study the role of calcium in biological processes.
Mechanism of Action
Target of Action
The primary target of the compound CC1©Occoc1CN=[N+]=[N-], also known as CC-90009, is the protein GSPT1 (G1 to S phase transition 1) . GSPT1 is a translation termination factor that plays a crucial role in cellular processes such as cell cycle progression and apoptosis .
Mode of Action
CC-90009 operates by co-opting the CUL4-DDB1-CRBN-RBX1 (CRL4CRBN) E3 ubiquitin ligase complex . This complex targets GSPT1 for ubiquitination and proteasomal degradation . The degradation of GSPT1 leads to rapid induction of apoptosis and growth inhibition in acute myeloid leukemia (AML) cell lines and primary patient blasts .
Biochemical Pathways
It is known that the compound’s action on gspt1 disrupts the normal cell cycle progression and induces apoptosis . This suggests that CC-90009 may affect pathways related to cell cycle regulation and programmed cell death.
Result of Action
The action of CC-90009 results in the rapid induction of apoptosis and growth inhibition in AML cell lines and primary patient blasts . This is achieved through the targeted degradation of GSPT1, disrupting normal cell cycle progression and leading to cell death .
Advantages and Limitations for Lab Experiments
The use of CC1(C)Occoc1CN=[N+]=[N-] in lab experiments has several advantages. It is a relatively simple and inexpensive compound to synthesize, and it can be used to study the role of calcium in various biological processes. However, there are also limitations to its use. CC1(C)Occoc1CN=[N+]=[N-] can have off-target effects, and its chelation of calcium ions can affect multiple biological processes simultaneously, making it difficult to isolate the effects of calcium on specific processes.
Future Directions
For the use of CC1(C)Occoc1CN=[N+]=[N-] include the development of more specific calcium chelators and the use of CC1(C)Occoc1CN=[N+]=[N-] in the development of new therapies for diseases that involve dysregulation of calcium signaling.
Synthesis Methods
CC1(C)Occoc1CN=[N+]=[N-] can be synthesized by reacting CC1(C)Occoc1CN=[N+]=[N-](2-aminophenoxy)ethane with ethyl bromoacetate in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to yield CC1(C)Occoc1CN=[N+]=[N-]. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
CC1(C)Occoc1CN=[N+]=[N-] is commonly used in scientific research to study the role of calcium in biological processes. It is used to chelate calcium ions and prevent them from interacting with other molecules. This allows researchers to study the effects of calcium on various biological processes, including muscle contraction, neurotransmitter release, and gene expression.
properties
IUPAC Name |
3-(azidomethyl)-2,2-dimethyl-1,4-dioxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-7(2)6(5-9-10-8)11-3-4-12-7/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHCRLRZMXAHRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCO1)CN=[N+]=[N-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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